Cas no 603958-62-9 (Benzenamine, 2,3-dichloro-6-(2-propenyl)-)

Benzenamine, 2,3-dichloro-6-(2-propenyl)-, is a chlorinated aniline derivative featuring an allyl substituent, which enhances its reactivity in synthetic applications. This compound is primarily utilized as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its dichloro and allyl functional groups contribute to its versatility in electrophilic and nucleophilic reactions, enabling the formation of complex heterocyclic structures. The compound exhibits stability under controlled conditions, ensuring consistent performance in multi-step synthetic processes. Its well-defined molecular structure allows for precise modifications, making it valuable in research and industrial applications requiring tailored aromatic amines. Proper handling and storage are essential due to its potential reactivity.
Benzenamine, 2,3-dichloro-6-(2-propenyl)- structure
603958-62-9 structure
Product Name:Benzenamine, 2,3-dichloro-6-(2-propenyl)-
CAS No:603958-62-9
MF:C9H9Cl2N
MW:202.080460309982
CID:4060375
Update Time:2025-09-28

Benzenamine, 2,3-dichloro-6-(2-propenyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 2,3-dichloro-6-(2-propenyl)-
    • Benzenamine, 2,3-dichloro-6-(2-propen-1-yl)-
    • Inchi: 1S/C9H9Cl2N/c1-2-3-6-4-5-7(10)8(11)9(6)12/h2,4-5H,1,3,12H2
    • InChI Key: MYGZQVMIVNUHKN-UHFFFAOYSA-N
    • SMILES: C1(N)=C(CC=C)C=CC(Cl)=C1Cl

Experimental Properties

  • Density: 1.262±0.06 g/cm3(Predicted)
  • Boiling Point: 287.0±35.0 °C(Predicted)
  • pka: 1.88±0.10(Predicted)

Benzenamine, 2,3-dichloro-6-(2-propenyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
BBV-40267150-1.0g
2,3-dichloro-6-(prop-2-en-1-yl)aniline
603958-62-9 95%
1.0g
$0.0 2023-01-30

Additional information on Benzenamine, 2,3-dichloro-6-(2-propenyl)-

Benzenamine, 2,3-Dichloro-6-(2-Propenyl)-: A Comprehensive Overview

Benzenamine, 2,3-Dichloro-6-(2-Propenyl)- (CAS No. 603958-62-9) is a specialized organic compound with a unique structure and versatile applications. This compound belongs to the class of aromatic amines, characterized by the presence of an amino group (-NH₂) attached to a benzene ring. The benzenamine moiety serves as the core structure, while the 2,3-dichloro and 6-(2-propenyl) substituents introduce specific functional groups that enhance its chemical reactivity and biological activity.

The benzenamine framework is a fundamental building block in organic chemistry, often utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The 2,3-dichloro substitution pattern introduces electron-withdrawing groups, which can influence the electronic properties of the molecule. This modification is particularly useful in directing subsequent chemical reactions and enhancing the stability of the compound under various conditions.

The 6-(2-propenyl) group adds an allyl substituent to the benzene ring. This substituent not only introduces unsaturation but also enhances the molecule's ability to participate in conjugation. Such structural features are highly desirable in modern drug design, where conjugation can improve bioavailability and pharmacokinetic properties.

Recent studies have highlighted the potential of Benzenamine, 2,3-Dichloro-6-(2-Propenyl)- as a precursor in the synthesis of novel heterocyclic compounds. Researchers have demonstrated that this compound can undergo various cyclization reactions to form complex ring systems with applications in medicinal chemistry. For instance, its use in the synthesis of isoquinoline derivatives has shown promise in anti-cancer drug development.

In addition to its role as a synthetic intermediate, Benzenamine, 2,3-Dichloro-6-(2-Propenyl)- exhibits interesting biological properties. Preliminary assays have indicated its potential as an anti-inflammatory agent due to its ability to inhibit key enzymes involved in inflammatory pathways. Furthermore, its interaction with cellular receptors suggests potential applications in neuroprotective therapies.

The synthesis of Benzenamine, 2,3-Dichloro-6-(2-Propenyl)- typically involves multi-step processes that require precise control over reaction conditions. Recent advancements in catalytic methods have enabled more efficient syntheses with higher yields and improved purity levels. These developments are crucial for scaling up production to meet growing demand from various industries.

From an environmental perspective, understanding the degradation pathways of Benzenamine, 2,3-Dichloro-6-(2-Propenyl)- is essential for assessing its ecological impact. Studies have shown that this compound undergoes biodegradation under aerobic conditions, with microbial communities playing a significant role in its transformation into less harmful byproducts.

In conclusion, Benzenamine, 2,3-Dichloro-6-(2-Propenyl)- (CAS No. 603958-62-9) stands out as a valuable compound with diverse applications across multiple fields. Its unique structure and functional groups make it an ideal candidate for advanced chemical transformations and innovative drug discovery efforts. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.

Recommended suppliers
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd